2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-15-8-10(12)11-6-4-9(5-7-11)16(2,13)14/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQAXYRHIPOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(methylsulfonyl)piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Biological Interactions
The compound's interactions with biological macromolecules have been a focus of research:
- Enzyme Inhibition: It has been studied as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
- Receptor Modulation: The compound shows promise as a modulator of certain receptors, which could be beneficial in neurological disorders .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science:
- Polymer Development: Its unique chemical structure allows it to be used as a building block for synthesizing novel polymers with specific properties .
- Nanomaterials: Research is ongoing into its use in the development of nanomaterials for drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against several strains of bacteria, including resistant strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 16 µg/mL |
Case Study 2: Anti-inflammatory Mechanism
In a preclinical trial, the compound was evaluated for its anti-inflammatory effects in an animal model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0% |
| Low Dose | 30% |
| High Dose | 55% |
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methylsulfonyl vs. Aryl-Sulfonyl Groups
- 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1705550-92-0): This analog replaces the methylsulfonyl group with a bulkier 4-methoxyphenylsulfonyl substituent. The increased steric hindrance and electron-donating methoxy group may reduce metabolic stability compared to the methylsulfonyl group in the target compound. Molecular weight (417.5 g/mol) is higher due to the aromatic sulfonyl moiety .
- EUROPEAN PATENT SPECIFICATION (EP 1 808 168 B1): Disclosed compounds like (4-Ethoxy-phenyl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone highlight the use of methylsulfonyl groups in enhancing binding affinity to therapeutic targets, suggesting the target compound’s methylsulfonyl group may similarly improve target engagement .
Ethoxy Group Position and Bioactivity
- 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(4-nitrophenyl)ethanone (CAS 27695-59-6): The ethoxy group here is part of a nitroaromatic system, contributing to moderate toxicity (ipr-mus LD50: 3 g/kg). In contrast, the target compound’s ethoxy group on the ethanone chain likely reduces nitro-associated toxicity while maintaining metabolic stability .
- 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone: Lacking an ethoxy group, this compound instead incorporates a difluorobenzoyl substituent. It is utilized in synthesizing antiproliferative agents and 5-HT2 antagonists, underscoring how substituent choice directs biological activity .
Physicochemical and Structural Comparisons
*Estimated based on structural analogy.
Isomerization and Stability
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Variable-temperature NMR studies revealed amide bond isomerization with an energy barrier of ~67 kJ/mol.
Biological Activity
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound notable for its unique structure, which comprises an ethoxy group, a piperidine ring, and a methylsulfonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , with a CAS number of 1448073-80-0. The compound's structure allows for diverse chemical modifications, enhancing its utility in research and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of enzymes, receptors, or other proteins, leading to various pharmacological effects. The exact pathways involved depend on the context of use and the specific biological system being studied.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) of these compounds often range from 50 to 400 µg/mL, indicating moderate to high antimicrobial activity .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A series of synthesized derivatives based on piperidine were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin .
Case Study 2: Cytotoxicity Studies
In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines. For example, derivatives similar to this compound were found to disrupt the plasma membrane integrity of Candida auris, leading to cell cycle arrest and increased cell death rates .
Research Findings
| Study | Target Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Study A | S. aureus | 100 | Cell membrane disruption |
| Study B | E. coli | 200 | Apoptotic induction |
| Study C | C. auris | 0.97 | Cell cycle arrest |
Applications in Medicine
This compound has potential applications in drug development due to its unique biological activities. Its ability to interact with multiple biological targets makes it a promising candidate for further research into therapeutic agents for infections and possibly cancer treatment.
Future Research Directions
Further studies are warranted to explore the full range of biological activities associated with this compound. Key areas for future research include:
- Mechanistic Studies: Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Efficacy: Evaluating the therapeutic potential through animal models.
- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for piperidinyl ethanone derivatives like 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone?
- Methodology : Piperidinyl ethanones are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzoylpiperidine derivatives are prepared by reacting brominated intermediates with aryl boronic acids under Suzuki coupling conditions . Ethoxy and methylsulfonyl groups can be introduced via alkylation or sulfonation steps. Key purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Validation : Structural confirmation via ¹H-NMR is critical. Coupling constants (J values) help distinguish axial/equatorial substituents on the piperidine ring, while chemical shifts (δ 1.2–1.5 ppm for ethoxy groups; δ 3.0–3.3 ppm for methylsulfonyl) confirm functionalization .
Q. How do researchers validate the conformational stability of the piperidine ring in such compounds?
- Methodology : Conformational analysis uses X-ray crystallography or computational methods (DFT, molecular dynamics). For example, Cremer-Pople puckering parameters quantify ring distortion in piperidine derivatives, where chair, boat, or twist-boat conformers influence reactivity .
- Case Study : In related compounds, axial substituents like methylsulfonyl groups increase steric strain, favoring chair conformations with equatorial orientation .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of piperidinyl ethanones be addressed?
- Optimization Strategies :
- Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient cross-couplings (e.g., 92% yield for cyclopropylbenzoyl derivatives) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonated intermediates.
- Temperature Control : Low temperatures (–78°C) minimize side reactions during lithiation steps.
- Troubleshooting : Monitor reaction progress via TLC or LC-MS. If intermediates degrade, consider inert atmospheres (N₂/Ar) or stabilizing ligands (e.g., BINAP) .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Stepwise Approach :
Re-examine purity : Contaminants (e.g., residual solvents) skew NMR shifts. Re-purify via size-exclusion chromatography.
Dynamic Effects : Variable-temperature NMR resolves conformational equilibria. For example, piperidine ring puckering may cause averaged signals at room temperature .
Complementary Techniques : Compare ¹³C-NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS with crystallographic data .
Q. What in vitro assays are suitable for evaluating the biological activity of methylsulfonyl-piperidine derivatives?
- Targeted Assays :
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) to measure ATP-competitive binding .
- Crystallographic Screening : Co-crystallize with enzymes (e.g., FAD-dependent oxidoreductases) to identify binding modes .
- Data Interpretation : IC₅₀ values <1 μM suggest high potency. Correlate structural features (e.g., sulfonyl group polarity) with activity trends .
Safety and Handling
Q. What precautions are critical when handling reactive intermediates (e.g., sulfonyl chlorides) in synthesis?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
